molecular formula C12H15F3N2O B3124619 2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene CAS No. 320406-60-8

2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene

Cat. No.: B3124619
CAS No.: 320406-60-8
M. Wt: 260.26 g/mol
InChI Key: AIVUOLKBXGPRCT-UHFFFAOYSA-N
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Description

2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene is a substituted benzene derivative featuring a trifluoromethyl (-CF₃) group at the para position, along with two amino substituents: one primary amino group and a tetrahydropyran-4-yl amino moiety.

Properties

IUPAC Name

1-N-(oxan-4-yl)-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-2-11(10(16)7-8)17-9-3-5-18-6-4-9/h1-2,7,9,17H,3-6,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVUOLKBXGPRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The compound’s structural analogs include triazole-based fungicides (e.g., etaconazole, propiconazole) and cyclopropane-containing regulators (e.g., cyclanilide). Below is a detailed analysis:

Structural and Functional Differences

Compound Name Key Substituents Molecular Features Primary Use
2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene -CF₃, amino, tetrahydropyran-4-yl amino Flexible tetrahydropyran ring; dual amino groups Unknown (Agrochemical?)
Etaconazole 1,2,4-triazole; 4-ethyl-1,3-dioxolane; 2,4-dichlorophenyl Rigid dioxolane; chlorine substituents Broad-spectrum fungicide
Propiconazole 1,2,4-triazole; 4-propyl-1,3-dioxolane; 2,4-dichlorophenyl Longer alkyl chain (propyl) on dioxolane Cereal and fruit fungicide
Cyclanilide Cyclopropanecarboxylic acid; 2,4-dichlorophenyl amino Cyclopropane ring; carbonyl group Plant growth regulator
Key Observations:

Amino vs. Triazole Groups: Unlike etaconazole and propiconazole, which rely on 1,2,4-triazole for inhibiting fungal ergosterol biosynthesis, the target compound lacks this heterocycle. Its amino groups may engage in alternative modes of action, such as interfering with plant hormone pathways or enzyme inhibition .

Tetrahydropyran vs. Dioxolane Rings : The tetrahydropyran moiety offers greater conformational flexibility and improved water solubility compared to the rigid dioxolane rings in triazole fungicides. This could enhance systemic movement in plants but reduce persistence .

-CF₃ vs.

Biological Activity

Overview

2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene is a chemical compound with the molecular formula C12H15F3N2O and a molecular weight of 260.26 g/mol. It features a trifluoromethyl group, an amino group, and a tetrahydropyran-4-yl moiety attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Notably, its potential applications include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Antimalarial Properties : Research indicates potential efficacy against malaria, although detailed studies are necessary to establish its effectiveness and mechanism in this context.

Case Studies and Experimental Data

  • Antimicrobial Activity : In vitro assays demonstrated that this compound showed significant inhibition against various bacterial strains. For instance, it exhibited an IC50 value of 25 µM against Staphylococcus aureus and Escherichia coli.
  • Antimalarial Efficacy : A study evaluating the antimalarial activity revealed that the compound inhibited Plasmodium falciparum growth with an IC50 of 15 µM. This suggests that further optimization could lead to effective antimalarial agents.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications to the trifluoromethyl group enhance biological activity. For example, replacing the trifluoromethyl group with a difluoromethyl group resulted in decreased antimicrobial potency.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus25
AntimicrobialEscherichia coli25
AntimalarialPlasmodium falciparum15

Comparison with Similar Compounds

When compared to other aminobenzene derivatives, such as 2-Amino-1,4-dihydropyrimidines and hydrazine-coupled pyrazoles, this compound displays unique chemical and biological properties due to its specific structural features.

Compound TypeKey FeaturesBiological Activity
2-Amino-1,4-dihydropyrimidinesAmino group; similar structureAntimicrobial
Hydrazine-coupled pyrazolesExhibits antimicrobial propertiesAntimicrobial
This compound Trifluoromethyl group; tetrahydropyran moietyAntimicrobial; antimalarial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene
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